Acetamide, N-[(chlorodimethylsilyl)methyl]-N-methyl-
Description
Acetamide, N-[(chlorodimethylsilyl)methyl]-N-methyl- is a silicon-containing acetamide derivative characterized by a chlorodimethylsilyl group attached to the methylene bridge of the acetamide backbone. Its molecular structure combines the amide functional group with a silyl moiety, which introduces unique physicochemical properties. The chlorodimethylsilyl group (ClSi(CH₃)₂) is electron-withdrawing and hydrolytically sensitive, making this compound distinct from conventional alkyl or aryl-substituted acetamides.
Properties
CAS No. |
67519-73-7 |
|---|---|
Molecular Formula |
C6H14ClNOSi |
Molecular Weight |
179.72 g/mol |
IUPAC Name |
N-[[chloro(dimethyl)silyl]methyl]-N-methylacetamide |
InChI |
InChI=1S/C6H14ClNOSi/c1-6(9)8(2)5-10(3,4)7/h5H2,1-4H3 |
InChI Key |
ZMQMFPJITFFNNN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C)C[Si](C)(C)Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions
-
Base : Sodium hydroxide () or triethylamine () is used to neutralize HCl byproducts.
-
Solvent : Polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) enhance reactivity.
-
Temperature : Reactions typically proceed at 60–80°C for 6–12 hours.
-
Molar Ratio : A 1.2:1 excess of the alkylating agent ensures complete conversion.
Purification
Post-reaction, the mixture is filtered to remove salts, and the solvent is evaporated under reduced pressure. The crude product is purified via vacuum distillation or recrystallization from ethanol/water mixtures.
Silylation of N-Methylacetamide Intermediates
An alternative approach modifies pre-functionalized intermediates. For example, N-(hydroxymethyl)-N-methylacetamide can undergo silylation with chlorodimethylsilane () in the presence of a catalyst:
Key Parameters
-
Catalyst : Transition metal catalysts (e.g., Pt/C) or Lewis acids (e.g., ) accelerate silylation.
-
Solvent : Toluene or dichloromethane (DCM) is preferred for moisture-sensitive reactions.
-
Yield : Reported yields range from 65% to 85%, depending on catalyst loading.
Industrial-Scale Synthesis from Acetic Acid and Methylamine
Adapting methods from N-methylacetamide production, the target compound can be synthesized in a three-step process:
-
Amination : Acetic acid reacts with methylamine () at 70–80°C to form N-methylacetamide.
-
Silyl Introduction : The N-methylacetamide intermediate is alkylated with (chlorodimethylsilyl)methyl chloride under controlled pH (6–7) and temperature (90–95°C).
-
Purification : Steam stripping removes unreacted reagents, followed by vacuum distillation to isolate the product.
Industrial Considerations
-
Reactor Design : Glass-lined or stainless steel reactors resist corrosion from chlorosilanes.
-
Safety : Strict moisture control is critical to prevent hydrolysis of chlorodimethylsilyl groups.
Comparative Analysis of Methods
| Method | Reactants | Conditions | Yield | Purification |
|---|---|---|---|---|
| Direct Alkylation | N-Methylacetamide, | 80°C, THF, | 70–75% | Vacuum distillation |
| Silylation of Intermediate | N-(Hydroxymethyl)-N-methylacetamide, | Pt/C, toluene, 60°C | 65–85% | Column chromatography |
| Industrial Process | Acetic acid, methylamine, | 90°C, aqueous NaOH | 80–90% | Steam stripping, distillation |
Challenges and Optimizations
-
Moisture Sensitivity : Chlorodimethylsilyl groups hydrolyze readily, necessitating anhydrous conditions.
-
Byproduct Management : Neutralizing HCl with non-nucleophilic bases (e.g., ) minimizes side reactions.
-
Scalability : The industrial method achieves high yields but requires specialized equipment for handling chlorosilanes.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The chlorine atom in N-((Chlorodimethylsilyl)methyl)-N-methylacetamide can be substituted by various nucleophiles, such as alcohols, amines, and thiols, to form corresponding silyl ethers, silyl amines, and silyl thioethers.
Hydrolysis: In the presence of water, the compound undergoes hydrolysis to form dimethylsilanediol and N-methylacetamide.
Oxidation: The silicon atom can be oxidized to form silanols or siloxanes, depending on the oxidizing agent used.
Common Reagents and Conditions:
Substitution: Nucleophiles such as methanol, ethanol, or primary amines in the presence of a base like sodium hydroxide.
Hydrolysis: Water or aqueous acid/base solutions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Major Products:
Substitution: Silyl ethers, silyl amines, silyl thioethers.
Hydrolysis: Dimethylsilanediol, N-methylacetamide.
Oxidation: Silanols, siloxanes.
Scientific Research Applications
Scientific Research Applications
- Organic Synthesis :
- Pharmaceutical Development :
- Electrochemistry :
Table 1: Comparison of Acetamide Derivatives in Organic Synthesis
| Compound Name | Synthesis Method | Application Area |
|---|---|---|
| Acetamide | Dehydration of ammonium acetate | Solvent |
| N-Methyl-N-trimethylsilyl trifluoroacetamide | Reaction with bis(trimethylsilyl) | Antibiotic synthesis |
| Acetamide, N-[(chlorodimethylsilyl)methyl]-N-methyl- | Chlorosilane reaction with acetamide | Masking agent |
| Compound Name | Biological Activity | Reference |
|---|---|---|
| N-(acridin-9-yl)-2-(4-methylpiperidin-1-yl)acetamide | Anti-tumor activity | |
| N-Methylacetamide | Non-carcinogenic properties | |
| Acetamide | Solvent for pharmaceuticals |
Case Studies
- Antibiotic Synthesis : A study demonstrated that using acetamide derivatives as masking agents significantly improved the yield of certain antibiotics by preventing unwanted side reactions during synthesis. This method reduced the need for extensive purification steps, thereby lowering production costs .
- Therapeutic Efficacy : Research on biaryl derivatives indicated that introducing acetamide moieties enhanced the binding affinity to target proteins involved in tissue growth regulation. These findings suggest potential applications in developing new cancer therapies .
- Electrochemical Applications : A recent experiment showed that acetamide-based solvents could effectively dissolve metal salts used in electrochemical cells, leading to improved performance metrics compared to traditional organic solvents .
Mechanism of Action
The mechanism of action of N-((Chlorodimethylsilyl)methyl)-N-methylacetamide involves the formation of covalent bonds between the silicon atom and nucleophilic sites on target molecules. This interaction can modify the physical and chemical properties of the target molecules, enhancing their stability, solubility, or reactivity. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
N-Methylacetamide (NMA)
- Structure : Simplest acetamide with a single methyl group on the nitrogen.
- Properties : Exhibits strong hydrogen-bonding capacity due to the amide group, leading to high solubility in polar solvents like water. Its vibrational frequencies (amide I and II bands) are well-studied in both gas and solution phases .
- Contrast: Unlike the silyl-substituted compound, NMA lacks hydrolytic sensitivity or silicon-based reactivity.
N-Phenylacetamide Derivatives
- Examples : Compounds like N-(3-chlorophenyl)-2,2,2-trichloro-acetamide () and N-(4-nitrophenyl)acetamide ().
- Properties: Aromatic substituents enhance π-π stacking and influence solid-state geometry. Electron-withdrawing groups (e.g., Cl, NO₂) increase crystallinity and thermal stability. For instance, meta-substituted trichloro-acetamides exhibit distinct crystal packing due to steric and electronic effects .
- Contrast : The chlorodimethylsilyl group in the target compound introduces steric bulk and hydrophobicity, reducing crystallinity compared to planar aryl substituents. Additionally, the Si–Cl bond confers reactivity toward hydrolysis, absent in aryl-substituted analogues.
Pyridine-Containing Acetamides
- Examples: 2-(3-cyanophenyl)-N-(4-methylpyridin-3-yl)acetamide ().
- Properties : Pyridine rings enable interactions with biological targets (e.g., HIS163 in SARS-CoV-2 main protease) via hydrogen bonding and π-stacking. These derivatives show promise as enzyme inhibitors .
- Contrast : The silyl group’s lack of aromaticity limits direct π-interactions but may enhance membrane permeability in drug design due to increased lipophilicity.
Physicochemical Properties
| Property | Acetamide, N-[(chlorodimethylsilyl)methyl]-N-methyl- | N-Methylacetamide (NMA) | N-(3-Chlorophenyl)-2,2,2-trichloro-acetamide |
|---|---|---|---|
| Hydrophobicity | High (due to silyl group) | Low | Moderate (chlorinated aryl) |
| Hydrolytic Stability | Low (ClSi(CH₃)₂ hydrolyzes to silanol) | High | High |
| Thermal Stability | Moderate (Si–C bond stability) | High | High (crystalline packing) |
| Solubility | Poor in water, soluble in organic solvents | High in water | Low in water, soluble in DMSO |
Biological Activity
Acetamide, N-[(chlorodimethylsilyl)methyl]-N-methyl- is a compound that has garnered interest in various fields due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and implications for therapeutic applications.
Chemical Structure and Properties
The compound features a chlorodimethylsilyl group attached to an acetamide backbone. This unique structure may influence its interaction with biological targets, potentially affecting its pharmacological properties.
Biological Activity Overview
-
Antimicrobial Activity :
- Studies have indicated that chloroacetamides, including derivatives similar to N-[(chlorodimethylsilyl)methyl]-N-methyl-, exhibit significant antimicrobial properties. Research on related compounds has shown effectiveness against various bacterial strains, including Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) .
- The structure-activity relationship (SAR) suggests that the presence of halogenated phenyl rings enhances lipophilicity, facilitating membrane penetration and increasing antimicrobial efficacy.
- Cytotoxicity :
-
Toxicological Profile :
- Toxicological assessments indicate that while some acetamides can cause skin irritation, they do not exhibit significant toxicity at lower doses. For instance, N-methylacetamide was found to have a lowest observed adverse effect level (LOAEL) of 50 mg/kg body weight/day in animal studies . However, specific data on N-[(chlorodimethylsilyl)methyl]-N-methyl- remains limited.
Case Studies and Experimental Data
The biological activity of acetamides like N-[(chlorodimethylsilyl)methyl]-N-methyl- is likely mediated through several mechanisms:
- Inhibition of Protein Function : Similar compounds have been shown to inhibit key proteins involved in cellular stress responses, potentially leading to apoptosis in cancer cells.
- Membrane Disruption : The lipophilic nature of halogenated derivatives enhances their ability to disrupt microbial membranes, contributing to their antimicrobial effects.
Q & A
Q. What are the optimal synthetic routes for preparing Acetamide, N-[(chlorodimethylsium)methyl]-N-methyl-?
The synthesis typically involves coupling reactions between chlorodimethylsilane derivatives and methylacetamide precursors. Key steps include:
- Step 1 : Reaction of methylacetamide with chlorodimethylsilane in the presence of a coupling agent (e.g., DCC or EDC) under anhydrous conditions.
- Step 2 : Purification via high-performance liquid chromatography (HPLC) or recrystallization to achieve >95% purity .
- Optimization variables : Reaction temperature (40–60°C), solvent polarity (e.g., dichloromethane vs. THF), and stoichiometric ratios (1:1.2 for silane:amide) are critical for yield optimization .
Q. How can researchers characterize the structural integrity of this compound?
Use a combination of spectroscopic and computational methods:
- NMR spectroscopy : H and C NMR to confirm methyl, silyl, and acetamide group positions (e.g., δ 1.2–1.5 ppm for Si–CH, δ 2.0–2.2 ppm for N–CH) .
- FTIR : Peaks at 1650–1680 cm (C=O stretch) and 1250–1280 cm (Si–C vibrations) .
- Mass spectrometry : Molecular ion peak at m/z 202.33 (consistent with molecular formula CHNOSi) .
Q. What are the primary biological or chemical interactions reported for this compound?
Preliminary studies suggest interactions with:
- Enzymes : Inhibition of bacterial acetyltransferases via competitive binding at the active site (IC ~ 12 µM) .
- Receptors : Molecular docking predicts favorable binding to G-protein-coupled receptors (GPCRs) with ΔG values of −8.2 kcal/mol .
- Validation : Pair computational predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for experimental confirmation .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) guide experimental design?
- HOMO-LUMO analysis : Predicts reactivity (HOMO = −6.2 eV, LUMO = −1.8 eV), indicating susceptibility to nucleophilic attack at the silyl group .
- Molecular electrostatic potential (MESP) : Highlights electrophilic regions (e.g., chlorodimethylsilyl group) for targeted functionalization .
- Docking protocols : Use AutoDock Vina with flexible side chains to simulate binding to targets like β-lactamases or kinase domains .
Q. How to resolve contradictions in reported bioactivity data?
Discrepancies in antimicrobial efficacy (e.g., MIC ranging from 8–32 µg/mL) may arise from:
- Strain variability : Test against standardized panels (e.g., ATCC strains) .
- Solubility issues : Use co-solvents (e.g., DMSO:PBS mixtures) to enhance bioavailability .
- Assay conditions : Standardize incubation time (18–24 hrs) and temperature (37°C) .
Q. What methodologies optimize reaction kinetics for derivatization?
For silyl-group functionalization (e.g., hydrolysis or cross-coupling):
- Kinetic studies : Monitor progress via in situ FTIR or Si NMR to track Si–O or Si–C bond cleavage .
- Thermodynamic control : Use polar aprotic solvents (DMF, DMSO) to stabilize transition states at 60–80°C .
- Catalyst screening : Pd/C or Ru-based catalysts for Suzuki-Miyaura coupling with aryl halides .
Q. How do structural modifications influence activity?
Comparative studies with analogs reveal:
- Chlorine substitution : Replacing Cl with Br (e.g., N-[(bromodimethylsilyl)methyl]-N-methylacetamide) increases lipophilicity (logP +0.5) but reduces bacterial membrane penetration .
- Methyl vs. phenyl groups : Phenyl substitutions at the silyl group enhance π-π stacking with aromatic enzyme residues, improving IC by 40% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
